Product packaging for Mirincamycin(Cat. No.:)

Mirincamycin

Cat. No.: B1218800
M. Wt: 439.0 g/mol
InChI Key: UFFIWDQGZCWMIU-UHFFFAOYSA-N
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Description

Historical Context of Lincosamide Antibiotics in Research

The lincosamide class of antibiotics originated with the discovery of lincomycin (B1675468) in 1962, isolated from Streptomyces lincolnensis nih.govwikipedia.orgnih.govbritannica.comasm.org. Lincomycin was initially approved for human use in 1964 nih.govwikipedia.org. Its semi-synthetic derivative, clindamycin (B1669177), developed by modifying lincomycin with a chlorine atom at the 7-position, was introduced in 1970 nih.govwikipedia.orgbritannica.comwikipedia.org. Clindamycin demonstrated improved pharmacokinetic properties and a broader antibacterial spectrum compared to lincomycin, leading to its widespread clinical adoption nih.govbritannica.comasm.org. Research in this class has historically focused on enhancing antibacterial activity, improving drug delivery, and understanding resistance mechanisms nih.govwikipedia.orgasm.org.

Evolution of Research Interest in Mirincamycin as a Lincosamide Analogue

This compound emerged as a derivative explored within the lincosamide family, characterized by structural modifications to the clindamycin backbone ontosight.ai. Its development and study represent an effort to synthesize analogues with potentially altered or improved properties. Research has investigated this compound's mechanism of action, which, like other lincosamides, involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis ontosight.ai. This class of antibiotics is known for its efficacy against Gram-positive bacteria and anaerobic organisms ontosight.ainih.govbritannica.com.

Beyond its antibacterial potential, a significant area of academic research for this compound has been its activity against Plasmodium falciparum, the parasite responsible for malaria mmv.orgasm.orgnih.govresearchgate.netasm.orguni-tuebingen.denih.govasm.orgnih.govresearchgate.netnih.govasm.orgresearchgate.net. Studies have evaluated both cis- and trans-isomers of this compound, noting their potent in vitro activity against clinical isolates of P. falciparum, often showing greater potency than clindamycin nih.govasm.orgasm.org. Preclinical studies in animal models have also demonstrated this compound's efficacy against malaria, including potential activity against liver stages (hypnozoites) and synergistic effects when combined with other antimalarial drugs like primaquine (B1584692) mmv.orgnih.govnih.govasm.orgresearchgate.netresearchgate.net.

Current Academic Significance and Research Gaps of this compound

The current academic significance of this compound lies in its dual potential: as a modified lincosamide antibiotic and as an antimalarial agent. Its potent in vitro activity against drug-resistant malaria strains makes it a candidate for further investigation in combination therapies, particularly in light of rising antimalarial drug resistance ontosight.aimmv.orgresearchgate.netnih.govresearchgate.netasm.orgresearchgate.net. Research is exploring its pharmacokinetics, including oral bioavailability, and its interactions with other antimalarial drugs researchgate.netasm.orgnih.govresearchgate.net.

Despite promising preclinical data, significant research gaps remain. These include a comprehensive understanding of its in vivo efficacy in humans for malaria treatment, detailed pharmacokinetic and pharmacodynamic profiles across different populations, and a thorough evaluation of its safety and potential for resistance development in both bacterial and parasitic contexts. Further structure-activity relationship (SAR) studies could elucidate how specific modifications influence its antimalarial and antibacterial activities nih.govmdpi.comcas.org. The potential for this compound to act against the dormant liver stages of Plasmodium vivax also warrants further investigation, as this is a critical challenge in malaria eradication efforts mmv.orgnih.govresearchgate.netresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H35ClN2O5S B1218800 Mirincamycin

Properties

IUPAC Name

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-pentylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35ClN2O5S/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFIWDQGZCWMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865581
Record name Methyl 7-chloro-6,7,8-trideoxy-6-[(4-pentylprolyl)amino]-1-thiooctopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Properties and Structure Activity Relationships

Mirincamycin is a semi-synthetic derivative of clindamycin (B1669177), characterized by the chemical structure 1'-demethyl-4'-depropyl-4'-pentylclindamycin ontosight.ai. It exists as a hydrochloride salt, with the molecular formula C19H35ClN2O5S·ClH and a molecular weight of 475.47 g/mol nih.gov. The compound has defined stereocenters and exhibits specific optical activity nih.gov.

Table 1: Key Chemical and Structural Information for this compound

PropertyValue
Chemical Name1'-demethyl-4'-depropyl-4'-pentylclindamycin
Molecular FormulaC19H35ClN2O5S·ClH
Molecular Weight475.47 g/mol
UNIIF6T0FI8XCS
ChemBL IDChemBL3990947
ClassLincosamide Antibiotic
Derivative ofClindamycin
StereochemistryDefined stereocenters; exhibits optical activity
Isomerscis-Mirincamycin, trans-Mirincamycin

Research into the structure-activity relationships (SAR) of lincosamides, including this compound, aims to understand how specific chemical modifications impact their biological activity nih.govmdpi.comcas.org. For this compound, studies have compared the activity of its cis and trans isomers, finding them to have similar potent in vitro antimalarial activity against Plasmodium falciparum nih.govnih.govasm.org. While both isomers exhibit potent antimalarial effects, cis-mirincamycin has shown slightly more favorable pharmacokinetic parameters in some studies asm.orgnih.govresearchgate.net. The research suggests that modifications to the lincosamide structure, such as those present in this compound, can significantly influence potency and potentially alter the spectrum of activity or target engagement, as seen in its antimalarial effects ontosight.ainih.govasm.orgasm.org.

Mechanism of Action and Antibacterial Spectrum

Mirincamycin, like other lincosamides, functions by inhibiting bacterial protein synthesis ontosight.ai. It binds to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center. This interaction disrupts the formation of peptide bonds, thereby halting the translation of messenger RNA (mRNA) into essential proteins, ultimately inhibiting bacterial growth and proliferation ontosight.aiasm.org. This mechanism is conserved across the lincosamide class, including lincomycin (B1675468) and clindamycin (B1669177) ontosight.ainih.govasm.orgglobalrph.com.

The antibacterial spectrum of this compound encompasses a range of Gram-positive bacteria and certain anaerobic bacteria ontosight.ai. It has demonstrated particular efficacy against staphylococci and streptococci ontosight.aibritannica.com. However, the development of bacterial resistance can influence its effectiveness ontosight.ai. While specific research detailing this compound's precise antibacterial spectrum and MIC values against a broad range of pathogens is limited in the provided search results, its classification as a lincosamide suggests a profile similar to clindamycin ontosight.aibritannica.com.

Antimalarial Activity and Research Findings

Precursor Identification and Incorporation Pathways

The biosynthesis of lincosamide antibiotics is a bifurcated process where two complex precursors are synthesized separately before their eventual linkage. In the case of lincomycin (B1675468), these precursors are 4-propyl-L-proline (PPL) and the amino-octose sugar, methylthiolincosamide (MTL). wikipedia.org

Inferred Precursors for this compound: Based on its chemical structure, the biosynthesis of this compound would logically require precursors analogous to those of lincomycin:

An Alkyl-Proline Derivative: this compound contains a 4-pentyl-L-proline moiety instead of the 4-propyl-L-proline found in lincomycin. Therefore, the biosynthesis would necessitate the production of 4-pentyl-L-proline .

An Amino Sugar Moiety: The core amino sugar is expected to be synthesized via a pathway highly similar to that of lincomycin's methylthiolincosamide (MTL).

Biosynthesis of the Alkyl-Proline Precursor (Modeled on Lincomycin's PPL) The formation of 4-alkyl-L-proline derivatives (APDs) is a complex process that begins with the amino acid L-tyrosine. frontiersin.org In the lincomycin pathway, a series of enzymatic reactions transforms L-tyrosine into 4-propyl-L-proline. frontiersin.orgnih.gov This pathway is initiated by hydroxylation of L-tyrosine to L-DOPA, followed by an extradiol cleavage of the aromatic ring. frontiersin.orgnih.gov A series of subsequent reactions involving methylation, C-C bond cleavage, cyclization, and reduction steps leads to the final PPL precursor. frontiersin.org It is highly probable that the biosynthesis of the 4-pentyl-L-proline for this compound follows the same sequence of reactions, with the variation arising from the action of specific enzymes that determine the length of the alkyl side chain.

Biosynthesis of the Amino Sugar Precursor (Modeled on Lincomycin's MTL) The second precursor, methylthiolincosamide (MTL), is an eight-carbon amino sugar. Its biosynthesis starts from fundamental carbohydrate metabolism. In lincomycin biosynthesis, studies have identified GDP-ᴅ-erythro-α-ᴅ-gluco-octose as a key intermediate. pnas.orgnih.gov A series of enzymatic transformations, including epimerization, dehydration, and transamination, converts this intermediate into the final activated sugar unit ready for condensation. pnas.orgnih.gov

Enzymatic Transformations in this compound Biosynthesis

The enzymatic machinery for this compound biosynthesis is inferred from the well-characterized lincomycin (lmb) biosynthetic gene cluster in S. lincolnensis. nih.govresearchgate.net The process can be divided into precursor synthesis, condensation, and post-condensation modifications.

Enzymes for Alkyl-Proline Synthesis (Inferred) The synthesis of the 4-alkyl-L-proline moiety in lincomycin involves several key enzymes encoded by the lmb cluster. frontiersin.org A similar set of enzymes is presumed to be required for this compound.

Table 1: Key Enzymes in the Biosynthesis of 4-propyl-L-proline (PPL) in the Lincomycin Pathway and Their Inferred Role in this compound Biosynthesis

Gene (Lincomycin)ProteinFunction in PPL BiosynthesisInferred Role in this compound Biosynthesis
lmbB2L-tyrosine hydroxylaseCatalyzes the initial hydroxylation of L-tyrosine to L-DOPA. frontiersin.orgnih.govIdentical function.
lmbB1L-DOPA-2,3-dioxygenasePerforms extradiol cleavage of the L-DOPA aromatic ring. frontiersin.orgnih.govIdentical function.
lmbWMethyltransferaseMethylates the cleaved intermediate. frontiersin.orgLikely acts on the equivalent intermediate.
lmbAγ-glutamyltransferaseCatalyzes a unique C-C bond cleavage via transient glutamate (B1630785) attachment. frontiersin.orgA homologous enzyme would perform the same cleavage.
lmbXIsomeraseTransforms the substrate into a form suitable for reduction. frontiersin.orgIdentical function.
lmbYF420-dependent reductaseCatalyzes the final reduction steps to form the saturated proline ring. nih.govresearchgate.netA homologous enzyme would be responsible for creating the pentyl side chain.

Enzymes for Amino Sugar Synthesis and Condensation The synthesis of the MTL sugar and its condensation with the proline derivative are catalyzed by a suite of enzymes encoded in the lmb cluster. These include synthases, dehydratases, epimerases, and aminotransferases. pnas.orgnih.gov The condensation itself is performed by a specialized lincosamide synthetase system, which combines features of nonribosomal peptide synthetases (NRPS) to activate the proline precursor and link it to the amino sugar. researchgate.net

Final Tailoring Steps Lincomycin A is formed by the methylation of its immediate precursor, N-demethyllincomycin. wikipedia.org this compound is a semi-synthetic compound derived from clindamycin (B1669177) (7(S)-chloro-7-deoxylincomycin). The biosynthesis of the natural precursor would likely stop before the chlorination step, which is performed chemically.

Identification and Characterization of Biosynthetic Gene Clusters

While the specific biosynthetic gene cluster (BGC) for this compound from its producing organism, Streptomyces sahachiroi, has not been explicitly characterized in published literature, the BGC for lincomycin from Streptomyces lincolnensis is well-documented and serves as the primary model.

The lincomycin biosynthetic gene cluster (lmb cluster) spans approximately 35 kb and contains around 26-27 open reading frames (ORFs) believed to be involved in biosynthesis and regulation, in addition to resistance genes. nih.govasm.orgresearchgate.net The cluster contains all the necessary genes to synthesize both the PPL and MTL precursors, condense them, and perform final modifications. researchgate.net The organization is highly conserved among different lincomycin-producing strains. nih.gov A homologous gene cluster is expected to exist in S. sahachiroi for the production of the this compound precursor.

Bioinformatic Analysis of Putative Biosynthetic Enzymes and Regulators

Bioinformatic analysis of the lincomycin (lmb) gene cluster has been crucial in predicting the functions of the encoded proteins, many of which have been subsequently verified experimentally. nih.govresearchgate.net

Analysis of Biosynthetic Enzymes: Analysis of the protein sequences encoded by the lmb genes reveals homologies to known enzyme families, allowing for functional predictions. nih.gov

PPL Biosynthesis: Genes lmbA, lmbB1, lmbB2, lmbW, lmbX, and lmbY show homology to enzymes consistent with their roles in the transformation of L-tyrosine. frontiersin.orgnih.gov

MTL Biosynthesis: Genes like lmbM and lmbO show similarity to dTDP-glucose dehydratases and synthases, respectively, pointing to a pathway involving nucleotide-activated sugars. nih.gov LmbS is homologous to aminotransferases. nih.gov

Condensation: LmbC and LmbN contain domains typical of nonribosomal peptide synthetase (NRPS) systems, which activate the amino acid precursor. researchgate.net

Analysis of Regulatory Genes: The lmb cluster also contains regulatory genes that control its expression.

lmbU: This gene encodes a novel transcriptional regulator that is essential for the expression of several other lmb genes, including lmbA and lmbW. scispace.comnih.govnih.gov It belongs to a new family of regulatory proteins and its homologs are found in other actinomycete BGCs. nih.gov

AtrA-lin: A TetR-family transcriptional regulator found in S. lincolnensis that positively influences lincomycin production by regulating lmbU and other genes. researchgate.net

A similar regulatory network, likely involving homologs of LmbU and other regulators, is predicted to control the biosynthesis of the natural precursors to this compound in S. sahachiroi.

Ribosomal Binding and Inhibition of Protein Synthesis

This compound exerts its primary antimicrobial effect by interfering with the fundamental process of protein synthesis. This action is predicated on the compound's ability to selectively target the prokaryotic-like ribosomal machinery present in the apicoplast of apicomplexan parasites.

As a lincosamide antibiotic, this compound targets the bacterial protein synthesis machinery, exploiting the significant structural differences between prokaryotic and eukaryotic ribosomes libretexts.orgwikipedia.orgmdpi.com. This selective inhibition of prokaryotic ribosomes, particularly those within the apicoplast, allows this compound to disrupt essential parasite functions while minimizing impact on host cellular protein synthesis libretexts.orgmdpi.com. The apicoplast, being a plastid of prokaryotic origin, retains a bacterial-type ribosome, making it a vulnerable target for such antibiotics researchgate.netecronicon.net.

This compound, akin to other lincosamides such as clindamycin, binds to the 50S ribosomal subunit mdpi.comnih.gov. Its binding site is located in proximity to the peptidyl transferase center (PTC) mdpi.comnih.gov. This interaction is critical as it impedes peptide bond formation, thereby preventing the correct positioning of the aminoacyl-tRNA (aa-tRNA) in the A-site of the ribosome mdpi.com. Furthermore, evidence suggests that this compound can also inhibit ribosomal translocation, the movement of the ribosome along the messenger RNA (mRNA) strand, and may lead to the premature dissociation of peptidyl-tRNA from the ribosome libretexts.orgwikipedia.org. These actions collectively halt the elongation of nascent polypeptide chains, effectively arresting protein synthesis.

Apicoplast-Mediated Delayed Death Phenomenon in Apicomplexan Parasites

The inhibition of protein synthesis within the apicoplast by this compound triggers a cascade of events that disrupt the organelle's integrity and function, leading to a characteristic "delayed death" phenotype in apicomplexan parasites.

The apicoplast is known to host several essential metabolic pathways, and its disruption by this compound has significant implications for these processes.

Isoprenoid Biosynthesis: A critical function of the apicoplast is the synthesis of isoprenoid precursors, specifically isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the methylerythritol phosphate (B84403) (MEP) pathway researchgate.netnih.govplos.orgresearchgate.netelifesciences.orgfrontiersin.orgnih.govnih.govresearchgate.net. This compound's inhibition of apicoplast protein synthesis leads to a depletion of these essential isoprenoids nih.govplos.org. These molecules are vital for various cellular processes, including protein prenylation, the synthesis of dolichols, and the production of ubiquinone elifesciences.org. The deficiency in isoprenoids directly contributes to apicoplast dysfunction and the observed delayed death phenotype nih.govplos.org.

Modulation of Cellular Processes Beyond Primary Target Inhibition

The primary and most extensively documented mechanism of action for this compound is the inhibition of protein synthesis by targeting the prokaryotic-like ribosomes within the apicoplast mdpi.comresearchgate.netecronicon.net. While the inhibition of protein synthesis is a fundamental cellular process that can have broad downstream effects, the scientific literature available does not detail specific cellular processes that this compound modulates beyond its direct impact on ribosomal function and the subsequent disruption of apicoplast-dependent metabolic pathways. The research predominantly focuses on these core mechanisms of action.

Data Table: In Vitro Antiplasmodial Activity of this compound and Comparator Drugs

The following table presents in vitro inhibitory concentrations (IC50) for this compound and several other antimalarial drugs against Plasmodium falciparum isolates, as reported in combination studies nih.gov. These values provide insight into the relative potency of this compound in inhibiting parasite growth.

Drug NameMean IC50 (µg/mL)95% Confidence Interval (Lower – Upper)
This compound (MIR)1,212.6703.9 – 2088.9
Clindamycin (CLI)880.4469.7 – 1650.1
Azithromycin (AZM)4,082.62947.5 – 5654.8
Dihydroartemisinin (B1670584) (DHA)0.90.7 – 1.1
Chloroquine (B1663885) (CHL)102.678.0 – 134.9
Quinine (QNN)61.246.6 – 80.2
Mefloquine (MEF)13.69.3 – 20.0

Note: IC50 values represent the concentration of the drug required to inhibit parasite growth by 50% in vitro.

Compound List

this compound

Preclinical Pharmacological Investigations of Mirincamycin Efficacy

In Vitro Anti-Parasitic Activity Assessment

In vitro studies have been crucial in quantifying the direct activity of mirincamycin against several key parasites, particularly those belonging to the Apicomplexa phylum.

This compound has demonstrated potent activity against clinical isolates of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In a study assessing its efficacy against isolates from Gabon, both the cis and trans isomers of this compound were found to be highly active. asm.orgmedscape.commedscape.com The evaluation, which utilized a prolonged 6-day incubation period to account for the compound's characteristic delayed onset of action, revealed low median 50% inhibitory concentrations (IC₅₀s). asm.orgmedscape.commedscape.com Specifically, the median IC₅₀ for the trans isomer was 2.6 nM and for the cis isomer was 3.2 nM. medscape.com These findings indicate a high level of intrinsic activity against this clinically significant malaria parasite. medscape.com

While this compound is structurally related to lincosamides known to be active against Toxoplasma gondii, specific data from reviewed literature on the in vitro efficacy of this compound against this parasite is not extensively detailed. However, the related lincosamide, clindamycin (B1669177), has established efficacy against T. gondii. medscape.com It is used as an alternative agent in combination with pyrimethamine (B1678524) for treating CNS toxoplasmosis, particularly in patients with AIDS. medscape.commedscape.com Studies have shown that clindamycin inhibits the growth of T. gondii in cultured cells, although its effect has a notably delayed onset. asm.org

Comparative studies have consistently shown that this compound possesses superior antiplasmodial activity compared to its structural analog, clindamycin. In in vitro assessments against P. falciparum isolates, the IC₅₀ values for this compound's cis (3.2 nM) and trans (2.6 nM) isomers were substantially lower than that of clindamycin (11.6 nM). medscape.com This suggests a more potent direct effect on the parasite. asm.orgmedscape.commedscape.com This enhanced efficacy extends to animal models; in studies involving rhesus monkeys infected with Plasmodium cynomolgi, this compound was found to be superior to clindamycin for both prophylaxis and radical cure. Another study in Aotus monkeys infected with P. falciparum showed that this compound was curative, whereas clindamycin was less effective at a higher concentration.

CompoundMedian IC₅₀ (nM)Range (nM)
trans-Mirincamycin2.60.6 - 7.7
cis-Mirincamycin3.20.5 - 8.2
Clindamycin11.62.4 - 29.1
Doxycycline720104 - 12,000
medscape.com

A defining characteristic of this compound's anti-parasitic action is its slow onset, known as the "delayed death" phenotype. medscape.com This phenomenon is common among antibiotics that target the parasite's apicoplast, an essential organelle of prokaryotic origin. mdpi.com Research shows that this compound has minimal effect on parasite growth within the first 48-hour intraerythrocytic development cycle. medscape.com Its potent activity is observed only in the second replication cycle following drug exposure. medscape.come-mjm.org

This delay is evidenced by a dramatic difference in inhibitory concentrations; the IC₅₀ for this compound was over 10,000-fold higher when measured after 3 days compared to a 6-day assay. medscape.com The mechanism involves the inheritance of a defective, non-functional apicoplast by the daughter parasites. mdpi.com This disruption of apicoplast function ultimately leads to a failure in the production of essential isoprenoid precursors, which disrupts vital cellular processes like protein prenylation and intracellular trafficking, causing parasite death in the subsequent generation. nih.gov

In Vivo Efficacy Studies in Animal Models

To complement in vitro findings, this compound has been evaluated in murine models to assess its protective effects against malaria infection.

This compound has demonstrated significant causal prophylactic activity in mice infected with Plasmodium berghei, a common model for studying the liver stages of malaria. nih.gov Both the cis and trans enantiomers of this compound were highly effective at preventing the establishment of infection when administered orally. nih.gov These studies confirm that this compound is a potent agent against the early liver stages of the parasite, highlighting its potential for prophylactic applications. nih.gov Furthermore, this compound was shown to be considerably more active as a causal prophylactic agent than its lincosamide counterparts, clindamycin and lincomycin (B1675468), in the P. berghei model. nih.gov

CompoundOral AdministrationProtective Efficacy
cis-Mirincamycin3.3 mg/kg/day for 3 days90-100%
trans-Mirincamycin3.3 mg/kg/day for 3 days90-100%
nih.gov

Anti-Relapse Evaluation in Primate Malaria Models (Plasmodium cynomolgi)

The potential of this compound to prevent malaria relapse was investigated using the rhesus monkey (Macaca mulatta) infected with Plasmodium cynomolgi, the primary preclinical model for evaluating anti-relapse activity due to the parasite's formation of dormant liver-stage hypnozoites, which are responsible for relapse. nih.gov In these studies, both cis- and trans-isomers of this compound were evaluated for their ability to provide a radical cure by eliminating these hypnozoites. nih.gov

Despite demonstrating efficacy against other parasite life stages in different models, this compound failed to kill the dormant liver stages of P. cynomolgi. nih.gov In a key study, rhesus monkeys were administered this compound enantiomers orally at a dose of 80 mg/kg/day for seven days. This dosage regimen generated exposures comparable to those observed clinically. However, it did not prevent relapse in any of the four monkeys treated. nih.gov This outcome indicates that this compound is unlikely to be effective as a clinical anti-relapse agent when used as a monotherapy. nih.gov Earlier research from the 1960s and 1970s had shown that this compound possessed substantial activity for both prophylaxis and radical cure in the P. cynomolgi model, suggesting its potential but highlighting the complexities of targeting the hypnozoite stage. nih.govresearchgate.net

Primate Model Study: this compound Anti-Relapse Efficacy
Animal Model Rhesus monkey (Macaca mulatta)
Parasite Plasmodium cynomolgi
Compound cis- and trans-mirincamycin
Outcome Failure to prevent relapse ; did not eliminate dormant liver-stage hypnozoites. nih.gov

Impact on Different Parasite Life Stages in Preclinical Models

This compound's activity has been evaluated against several stages of the malaria parasite's life cycle in various preclinical models. nih.govnih.gov The parasite life cycle in the human host involves a liver stage, where sporozoites develop and multiply (and can become dormant hypnozoites in P. vivax and P. ovale), and a subsequent blood stage, where parasites invade red blood cells, causing the clinical symptoms of malaria. vt.edumalariavaccine.orgmmv.org

Investigations revealed that this compound is highly effective against the early, developing liver stages of the parasite. In studies using mice infected with Plasmodium berghei, both cis- and trans-mirincamycin demonstrated 90-100% causal prophylactic activity at a dose of 3.3 mg/kg/day for three days. nih.gov This shows strong efficacy against the initial hepatic development of the parasite. nih.gov

However, as noted previously, this activity does not extend to the dormant hypnozoite stage responsible for relapse. nih.gov The failure to eliminate P. cynomolgi hypnozoites in rhesus monkeys suggests a specific limitation in its stage-specific activity. nih.gov Evidence also points towards activity against the blood stages of the parasite, which is largely attributed to the formation of active metabolites following oral administration. nih.gov The significant increase in ex vivo potency against P. falciparum blood stages compared to direct in vitro testing strongly suggests that one or more metabolites possess potent blood-stage antimalarial activity. nih.gov

Pharmacokinetic and Metabolic Profiling in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

The pharmacokinetic properties of this compound's cis- and trans-isomers have been characterized in rhesus monkeys. nih.gov Studies assessing oral bioavailability were conducted to support the development of the compound as a potential antimalarial agent. nih.gov

In one study, the absolute oral bioavailability of cis-mirincamycin was found to be 13.6%, slightly higher than that of trans-mirincamycin at 11.7%, though this difference was not statistically significant. nih.gov A separate investigation reported bioavailability values of 23% for the cis-isomer and 19% for the trans-isomer. researchgate.net A key pharmacokinetic finding was a statistically significant difference between the area under the concentration-time curve from zero to 48 hours (AUC₀₋₄₈) for cis-mirincamycin compared to trans-mirincamycin after oral dosing, suggesting the cis-isomer may have a more favorable exposure profile. nih.gov The longer exposure and smaller clearance of cis-mirincamycin could potentially result in higher antimalarial activity in vivo. nih.gov

Oral Bioavailability of this compound Isomers in Rhesus Monkeys
Isomer Absolute Oral Bioavailability
cis-Mirincamycin13.6% - 23% nih.govresearchgate.net
trans-Mirincamycin11.7% - 19% nih.govresearchgate.net

Investigation of Metabolite Formation and Activity in Preclinical Systems

The ex vivo antimalarial activity was substantially higher for plasma collected after oral administration compared to intravenous administration, particularly within the first 90 minutes post-dosing. nih.gov This points to the formation of active metabolites as the drug passes through the liver after oral absorption. nih.gov The identification of these specific metabolic pathways and the resulting metabolites is considered an important step to further understand the properties of this class of drugs. nih.gov

Ex Vivo Antimalarial Activity from Preclinical Biological Samples

To better understand the compound's activity under physiological conditions, ex vivo studies were conducted using plasma from rhesus monkeys that had been dosed with this compound. This plasma was then cultured with the W2 clone of Plasmodium falciparum to measure its antimalarial potency. nih.gov

The results showed a dramatic increase in activity compared to direct in vitro tests of the parent drug. nih.gov While the 50% inhibitory concentrations (IC₅₀) for cis- and trans-mirincamycin in vitro were high (11,300 nM and 12,300 nM, respectively), the ex vivo potency was much greater. nih.gov When compared to the potent antimalarial dihydroartemisinin (B1670584), the relative potency of the dosed primate plasma showed an increase of approximately 100-fold for the cis-isomer and 150-fold for the trans-isomer. nih.gov This significant enhancement of activity strongly supports the hypothesis that active metabolites are formed in vivo. nih.govnih.gov

In Vitro vs. Ex Vivo Activity of this compound
Compound In Vitro IC₅₀ (nM) vs. P. falciparum W2 Relative Potency Increase (Ex Vivo)
cis-Mirincamycin11,300 nih.gov~100-fold increase nih.gov
trans-Mirincamycin12,300 nih.gov~150-fold increase nih.gov
Dihydroartemisinin (Control)2.30 nih.govN/A

Combination Therapy Research in Preclinical Settings

Given the rise of antimalarial drug resistance, new combination therapies are essential. nih.gov this compound has been evaluated in vitro as a potential partner drug with other antimalarials, including tafenoquine (B11912), dihydroartemisinin (DHA), and chloroquine (B1663885) (CQ). nih.govnih.gov

Furthermore, earlier studies in the P. cynomolgi model suggested that the co-administration of this compound with primaquine (B1584692) improved the latter's efficacy against hypnozoites. This suggests that a combination therapy could potentially reduce the required dose of primaquine for a radical cure, which may help reduce toxicity. nih.govresearchgate.net These findings indicate that this compound could be a promising candidate for inclusion in combination therapies for both the treatment and prevention of multidrug-resistant malaria. nih.govnih.gov

In Vitro Interaction of this compound with Partner Antimalarials
Partner Drug Mean FIC₅₀
Tafenoquine (TQ)0.78 nih.govresearchgate.net
Dihydroartemisinin (DHA)0.80 nih.govresearchgate.net
Chloroquine (CQ)0.80 nih.govresearchgate.net

Synergistic and Additive Interaction Profiles with Partner Compounds (e.g., Tafenoquine, Dihydroartemisinin, Chloroquine)

Preclinical evaluations of this compound have explored its potential in combination therapies against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In vitro and ex vivo studies using fresh field isolates and laboratory-adapted clones have demonstrated that this compound exhibits favorable interaction profiles with several potential partner antimalarial drugs. nih.govnih.gov

Interaction analyses revealed that combinations of this compound with tafenoquine (TQ), dihydroartemisinin (DHA), and chloroquine (CQ) consistently result in additive to synergistic effects. nih.gov Antagonism was not observed in any of the tested parasite isolates or clones. nih.govnih.gov The degree of interaction is often quantified by the fractional inhibitory concentration (FIC), where a value of less than 0.5 indicates synergy, 0.5 to 2.0 suggests an additive effect, and a value greater than 2.0 points to antagonism. researchgate.net

Interaction Profiles of this compound with Partner Compounds
Partner CompoundOverall Geometric Mean FIC50Interaction Profile
Tafenoquine (TQ)0.78Additive to Synergistic
Dihydroartemisinin (DHA)0.80Additive to Synergistic
Chloroquine (CQ)0.80Additive to Synergistic

These results suggest that this compound could be a valuable component in combination therapies, potentially enhancing the efficacy of existing antimalarial agents. nih.gov

Optimization of Preclinical Combination Ratios

The efficacy of a drug combination is often dependent on the ratio of the constituent compounds. Studies investigating this compound have sought to identify the optimal concentration ratios that produce the most potent synergistic or additive effects against P. falciparum.

The strongest synergistic tendency was observed when this compound was combined with tafenoquine. nih.gov The optimal combination ratio for this pairing ranged from 1:0.27 to 1:7.2, with a mean ratio of 1:2.7. nih.govnih.gov

For the combination with dihydroartemisinin, the optimal ratios were found to be in the range of 1:444.4 to 1:36,000, with a mean of 1:10,755.5. nih.govnih.gov When paired with chloroquine, the ideal ratios spanned from 1:2.7 to 1:216, with a mean of 1:64.5. nih.govnih.gov These optimized ratios are crucial for designing future preclinical and clinical studies to maximize therapeutic efficacy. nih.gov

Optimal Preclinical Combination Ratios for this compound
Partner CompoundOptimal Ratio Range (this compound:Partner)Mean Optimal Ratio (this compound:Partner)
Tafenoquine1:0.27 to 1:7.21:2.7
Dihydroartemisinin1:444.4 to 1:36,0001:10,755.5
Chloroquine1:2.7 to 1:2161:64.5

Mechanisms of Resistance to Mirincamycin

Microbial Resistance Mechanisms to Lincosamide Antibiotics

Bacteria have evolved sophisticated strategies to counteract the effects of lincosamide antibiotics. These resistance mechanisms are often not specific to a single lincosamide but can confer resistance to the entire class, and sometimes to other related antibiotic classes as well. The primary mechanisms of resistance to lincosamides fall into three main categories: ribosomal modification and mutation, efflux pump overexpression, and enzymatic inactivation. researchgate.netmdpi.comnih.gov

Ribosomal Modification and Mutation-Based Resistance

The primary target of lincosamide antibiotics is the 50S ribosomal subunit, where they interfere with protein synthesis. supdigital.orgnih.gov Consequently, modifications of this target site represent a major mechanism of resistance.

The most clinically significant mechanism of ribosomal modification is the methylation of 23S rRNA, a component of the 50S ribosomal subunit. nih.govnih.gov This modification is mediated by enzymes encoded by erm (erythromycin ribosome methylase) genes. These methyltransferases add one or two methyl groups to a specific adenine residue (A2058 in E. coli) within the peptidyl transferase center of the 23S rRNA. nih.govnih.gov This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics to the ribosome, leading to a resistance phenotype known as MLSB resistance. nih.govnih.gov The expression of erm genes can be either constitutive (always on) or inducible (activated in the presence of an inducing agent, typically a macrolide). nih.gov

Mutations in the 23S rRNA gene or in genes encoding ribosomal proteins (such as L4 and L22) can also confer resistance to lincosamides, although this is a less common mechanism than enzymatic modification of the rRNA. nih.govresearchgate.net These mutations can alter the conformation of the antibiotic binding site, thereby reducing drug binding and efficacy.

Mechanism Description Key Genes/Components Effect
Ribosomal MethylationEnzymatic methylation of the 23S rRNA at the antibiotic binding site.erm genes (e.g., ermA, ermC)Reduced binding affinity of lincosamides, macrolides, and streptogramin B (MLSB phenotype).
Ribosomal MutationSpontaneous mutations in the 23S rRNA gene or ribosomal protein genes.23S rRNA, Ribosomal proteins L4, L22Altered antibiotic binding site, leading to decreased drug efficacy.

Efflux Pump Overexpression and Reduced Permeability

Efflux pumps are transmembrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell. nih.govresearchgate.net Overexpression of these pumps can lead to a significant decrease in the intracellular concentration of the antibiotic, rendering it ineffective.

Several families of efflux pumps are implicated in lincosamide resistance, with the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS) being prominent in Gram-positive bacteria. researchgate.netnih.gov For instance, the msr (macrolide and streptogramin resistance) genes, such as msrA, encode for ABC transporters that can efflux macrolides and streptogramin B, and in some cases, may contribute to reduced susceptibility to lincosamides. nih.gov In Gram-negative bacteria, the resistance-nodulation-cell division (RND) family of efflux pumps plays a crucial role in multidrug resistance, including resistance to lincosamides. supdigital.org

Reduced permeability of the bacterial outer membrane, particularly in Gram-negative bacteria, can also contribute to intrinsic resistance to lincosamides by limiting their entry into the cell. drugs.com

Efflux Pump Family Examples of Genes Bacteria Substrates
ATP-binding cassette (ABC)msrA, lsaGram-positive (e.g., Staphylococcus, Enterococcus)Macrolides, Streptogramins, Lincosamides
Major Facilitator Superfamily (MFS)mefGram-positive (e.g., Streptococcus pneumoniae)Macrolides
Resistance-Nodulation-Division (RND)AcrAB-TolCGram-negative (e.g., E. coli)Multiple drugs, including lincosamides

Enzymatic Inactivation Strategies

Another mechanism of resistance involves the enzymatic inactivation of the lincosamide molecule itself. mdpi.comnih.gov This is primarily achieved by lincosamide nucleotidyltransferases, enzymes that catalyze the transfer of a nucleotide monophosphate to a hydroxyl group on the antibiotic, thereby inactivating it. mdpi.com

These enzymes are encoded by lnu genes (formerly known as lin genes). For example, lnuA (or linA) and lnuB (linB) have been identified in various Gram-positive bacteria, including Staphylococcus and Enterococcus species. nih.gov These enzymes can adenylate or guanylate lincosamides, rendering them unable to bind to the ribosome. While effective against some lincosamides, the activity of these enzymes can vary against different members of the class. mdpi.com

Enzyme Gene Mechanism of Action Target Lincosamides
Lincosamide NucleotidyltransferaselnuA (linA)Adenylation of the antibioticLincomycin (B1675468), Clindamycin (B1669177)
Lincosamide NucleotidyltransferaselnuB (linB)Adenylation of the antibioticLincomycin, Clindamycin

Emergence and Characterization of Mirincamycin Resistance in Preclinical Models

Specific preclinical data on the emergence and characterization of resistance to this compound is not extensively available in published literature. However, based on its structural similarity to clindamycin, it is anticipated that the mechanisms leading to this compound resistance would parallel those observed for other lincosamides.

In a laboratory setting, resistance to antibiotics can be induced through serial passage experiments, where bacteria are repeatedly exposed to sub-lethal concentrations of the drug. This process selects for spontaneous mutations or the acquisition of resistance genes. It is plausible that such methods would lead to the development of this compound-resistant strains. The characterization of these resistant isolates would likely reveal mutations in the 23S rRNA gene, upregulation of efflux pumps, or the acquisition of erm or lnu genes.

Cross-Resistance Patterns with Other Lincosamides and Antibiotics

Cross-resistance, where resistance to one antibiotic confers resistance to other, often structurally related, antibiotics, is a significant clinical concern. Given the shared mechanisms of action and resistance among lincosamides, cross-resistance is common within this class.

Resistance to this compound is expected to show a high degree of cross-resistance with other lincosamides such as clindamycin and lincomycin. This is particularly true for resistance mechanisms that involve target site modification. For instance, the MLSB phenotype, conferred by erm gene-mediated ribosomal methylation, results in cross-resistance to macrolides (e.g., erythromycin), lincosamides (including this compound), and streptogramin B antibiotics. nih.gov

Efflux pumps often have broad substrate specificity, meaning that a single pump can recognize and expel multiple types of antibiotics. Therefore, the overexpression of certain efflux pumps could lead to cross-resistance between lincosamides and other unrelated classes of antibiotics.

Conversely, resistance mediated by enzymatic inactivation may be more specific. For example, some lincosamide nucleotidyltransferases may inactivate lincomycin and clindamycin but may have different activities against this compound due to its structural differences. However, without specific studies, this remains speculative.

Resistance Mechanism Cross-Resistance Profile Affected Antibiotic Classes
MLSB (Ribosomal Methylation)HighMacrolides, Lincosamides, Streptogramin B
Efflux Pumps (e.g., MsrA)VariableMacrolides, Streptogramins (potential for some lincosamides)
Enzymatic Inactivation (lnu genes)Likely high within lincosamidesLincosamides

Drug Design, Optimization, and Analogues of Mirincamycin

Structure-Activity Relationship (SAR) Studies for Efficacy Enhancement

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.org These studies involve making systematic chemical modifications to a compound and assessing how these changes affect its therapeutic efficacy. gardp.orgimmutoscientific.com The primary goal of SAR in the context of mirincamycin is to identify the key structural features, or pharmacophores, that are essential for its antimicrobial action. By pinpointing these, medicinal chemists can design new molecules with potentially improved potency and a better safety profile. gardp.orgimmutoscientific.com

The process of SAR analysis involves a detailed examination of the molecular structure, including its chemical composition and the arrangement of its atoms. immutoscientific.com This understanding allows researchers to make targeted modifications to enhance biological activity. gardp.org For instance, research on other antibacterial agents, such as 4-aminoquinoline-hydrazones and isatin (B1672199) hybrids, has demonstrated that combining different bioactive components into a single molecule can lead to enhanced efficacy against resistant bacterial strains. mdpi.com Similarly, studies on vancomycin (B549263) derivatives have shown that attaching a lipid chain can result in potent activity against both sensitive and resistant strains. nih.gov These examples highlight the potential for SAR-guided modifications to significantly improve the therapeutic profile of a compound. mdpi.comnih.gov

Recent advancements in technology, particularly in computational power, have enabled more comprehensive and precise SAR analyses. immutoscientific.com These modern techniques can accelerate the drug discovery process by providing detailed insights into the molecular interactions between a drug and its target. immutoscientific.com

Design and Synthesis of this compound Analogues and Derivatives

The creation of analogues and derivatives is a key strategy in drug development, aiming to produce new chemical entities with improved characteristics over the parent compound. nih.govmdpi.com This process involves the chemical synthesis of new molecules that are structurally similar to this compound but possess specific modifications designed to enhance their therapeutic potential.

Modification Strategies for Improved Pharmacological Properties

Another approach involves the use of molecular hybridization, where different pharmacophores are combined into a single molecule. researchgate.net This can lead to synergistic effects and enhanced therapeutic efficacy. The synthesis of novel compounds often involves multi-step chemical reactions to create the desired molecular structure. For example, the synthesis of 1,2,3-triazole glycosides was achieved through a "click chemistry" reaction, a method known for its high efficiency and reliability. mdpi.com

Table 1: Examples of Modification Strategies and Their Potential Effects

Modification StrategyPotential ImprovementExample from Other Compounds
Surface Modification (e.g., PEGylation) Improved stability, reduced toxicity, enhanced targeting frontiersin.orgFunctionalizing nanoparticle surfaces with polymers like polyethylene (B3416737) glycol (PEG) improves stability and prolongs circulation time. frontiersin.org
Plasma Treatment Enhanced surface properties, improved biocompatibility rcsi.comPlasma surface modification of natural polymers like chitosan (B1678972) to improve their drug delivery properties. rcsi.com
Molecular Hybridization Enhanced therapeutic efficacy through synergistic effects researchgate.netCreation of hybrid molecules combining features from different lead compounds to improve activity. frontiersin.org
Attachment of Lipid Chains Increased potency against resistant strains nih.govSynthesis of vancomycin derivatives with lipid chains showing potent activity. nih.gov
Glycosylation Altered solubility and targetingSynthesis of 1,2,3-triazole glycosides to create new antimicrobial agents. mdpi.com

Strategies to Overcome Resistance Mechanisms

A significant challenge in antimicrobial therapy is the development of drug resistance. crownbio.com Designing this compound analogues that can overcome these resistance mechanisms is therefore a crucial goal. Resistance can arise from various factors, including genetic mutations in the target pathogen and alterations in the tumor microenvironment in the case of cancer. crownbio.commdpi.com

One strategy to combat resistance is to develop compounds that target multiple pathways simultaneously. mdpi.com This can be achieved through combination therapies or by designing single molecules with multiple mechanisms of action. mdpi.com For instance, in cancer therapy, combining immunotherapy with conventional treatments has shown promise in overcoming resistance. mdpi.com

Another approach involves the use of innovative technologies like CRISPR gene editing to identify the genes responsible for resistance. crownbio.com This knowledge can then be used to design drugs that specifically target these resistance mechanisms. crownbio.com The development of novel drug delivery systems can also play a role by ensuring that the drug reaches its target in sufficient concentrations to be effective. mdpi.com

Rational Drug Design Approaches for this compound Scaffold

Rational drug design utilizes the knowledge of a biological target's structure and function to develop new drugs. researchgate.netslideshare.net This approach is often more targeted and efficient than traditional trial-and-error methods. researchgate.net

Target-Based Design Methodologies

Target-based drug design begins with the identification and validation of a specific biological target, such as an enzyme or receptor, that is crucial for the pathogen's survival. nih.govproteinstructures.com Once the three-dimensional structure of the target is known, computational tools can be used to design molecules that bind to it with high affinity and selectivity. researchgate.netresearchgate.net

This process often involves several stages, including:

Target Identification and Validation: Identifying a suitable molecular target. proteinstructures.com

Binding Site Identification: Locating the specific site on the target where a drug can bind. sygnaturediscovery.com

Virtual Screening: Using computer simulations to screen large libraries of compounds for their ability to bind to the target. researchgate.net

Lead Optimization: Modifying the most promising compounds to improve their potency and other properties. proteinstructures.com

Homology modeling can be employed when the exact structure of the target is unknown, using the structure of a similar protein as a template. sygnaturediscovery.com

Computational Approaches in Lead Optimization (e.g., QSAR)

Computational methods are integral to modern drug design and optimization. nih.govwiley.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool that correlates the chemical structure of molecules with their biological activity. frontiersin.org QSAR models can predict the properties of new, unsynthesized compounds, thereby guiding the design of more effective drugs. frontiersin.org

Other computational techniques used in lead optimization include:

Molecular Docking: Simulates the binding of a molecule to its target, predicting its binding affinity and orientation. researchgate.net

Molecular Dynamics Simulations: Simulates the movement of atoms in a molecule over time, providing insights into its flexibility and interactions. nih.gov

ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. frontiersin.org

These computational approaches significantly accelerate the drug discovery pipeline by enabling the efficient screening of vast chemical libraries and the rational design of potent drug candidates. frontiersin.org

Prodrug Strategies for this compound

The primary motivation for developing prodrugs of this compound stems from its observed low apparent oral bioavailability. asm.org this compound exists as a mixture of two stereoisomers, cis-Mirincamycin and trans-Mirincamycin, both of which exhibit antimalarial activity. However, studies in rhesus monkeys have indicated that both isomers suffer from low bioavailability, which may be attributed to significant first-pass metabolism. asm.org This metabolic vulnerability can lead to suboptimal drug concentrations at the target site, thereby limiting therapeutic efficacy.

Rationale for Prodrug Development

The development of this compound prodrugs is supported by the following key factors:

Low Bioavailability: As established in preclinical studies, the oral bioavailability of both cis- and trans-Mirincamycin is limited. asm.org A prodrug approach can mask the functional groups susceptible to first-pass metabolism, allowing a greater proportion of the administered dose to reach systemic circulation.

Enhancing Physicochemical Properties: Prodrugs can be designed to have improved physicochemical properties, such as increased lipophilicity or aqueous solubility, which can facilitate better absorption across the gastrointestinal tract. scirp.orgmdpi.com

Potential for Targeted Delivery: While not the primary focus, some prodrug strategies can be designed to release the active drug at a specific site of action, potentially reducing systemic side effects.

Potential Prodrug Approaches

Given the chemical structure of this compound, which contains hydroxyl groups, several well-established prodrug strategies could be employed. These approaches generally involve creating ester or phosphate (B84403) linkages that can be cleaved in vivo by ubiquitous enzymes.

Ester Prodrugs:

Esterification is a common and effective method for creating prodrugs of compounds containing hydroxyl or carboxyl groups. scirp.orgresearchgate.netnih.gov For this compound, its hydroxyl groups could be esterified with various promoieties to increase its lipophilicity and, consequently, its ability to passively diffuse across cell membranes in the gut.

Simple Alkyl or Aryl Esters: These can enhance lipophilicity, but their rate of hydrolysis can be variable.

Amino Acid Esters: Conjugating an amino acid to this compound via an ester bond can improve its recognition by amino acid transporters in the intestine, leading to enhanced absorption. mdpi.com

Acyloxyalkyl Esters: These types of esters, such as pivaloyloxymethyl (POM) esters, are known to be readily cleaved by esterases to release the parent drug. nih.gov

Phosphate Prodrugs:

The introduction of a phosphate group to create a phosphate ester prodrug is a widely used strategy to significantly increase the aqueous solubility of a drug. mdpi.comsnv63.ru This can be particularly advantageous for parenteral formulations but can also improve oral bioavailability by increasing dissolution in the gastrointestinal fluids.

Mechanism of Action: Phosphate prodrugs are typically cleaved by alkaline phosphatases, which are abundant in the intestinal mucosa and liver, to release the active drug. mdpi.comsnv63.ru

Precedent with Lincosamides: A notable example within the lincosamide class is clindamycin (B1669177) phosphate, a water-soluble prodrug of clindamycin that is used for parenteral administration. This provides a strong rationale for exploring a similar approach for this compound.

Research Findings and Future Directions

While the rationale for developing this compound prodrugs is strong, and several potential strategies are evident from the broader field of medicinal chemistry, specific published research detailing the synthesis and evaluation of this compound prodrugs is limited. A study on the absolute bioavailability of its isomers did suggest the development of analogues to optimize the lead compound. asm.org

Future research in this area would involve the systematic design and synthesis of various ester and phosphate prodrugs of this compound. These novel compounds would then need to undergo comprehensive in vitro and in vivo evaluation to assess their stability, rate of conversion to the parent drug, and, most importantly, their pharmacokinetic profiles and therapeutic efficacy. innovareacademics.innih.govnih.gov

The following table outlines the potential prodrug strategies and the anticipated improvements:

Prodrug StrategyPromoietiesRationale for Improvement
Ester Prodrugs Simple alkyl/aryl groups, Amino acids, Acyloxyalkyl groupsIncreased lipophilicity, enhanced passive diffusion, potential for transporter-mediated uptake. scirp.orgresearchgate.netmdpi.com
Phosphate Prodrugs Phosphate groupIncreased aqueous solubility, improved dissolution, potential for enzymatic cleavage by alkaline phosphatases. mdpi.comsnv63.ru

The successful development of a this compound prodrug could significantly enhance its clinical utility by improving its oral bioavailability and ensuring more consistent therapeutic drug levels. This would be particularly valuable in the context of treating infectious diseases like malaria, where reliable and effective oral therapies are crucial.

Advanced Analytical Methodologies for Mirincamycin Research

Quantitative Analysis in Complex Biological Matrices (Preclinical)

During preclinical development, accurate measurement of mirincamycin concentrations in biological matrices such as plasma, serum, and tissue homogenates is critical for pharmacokinetic and toxicokinetic studies. nih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal techniques employed for this purpose. researchgate.net

LC-MS/MS is a cornerstone for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity, making it ideal for measuring low concentrations of drugs and their metabolites in complex biological fluids. nih.govnih.gov The development of a robust LC-MS/MS method for this compound would involve meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal of sample preparation is to isolate this compound from matrix components like proteins and phospholipids (B1166683) that can interfere with analysis. mdpi.com Common techniques include:

Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates this compound from the biological matrix based on its solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly selective method where this compound is retained on a solid sorbent while interferences are washed away, after which the purified compound is eluted for analysis. researchgate.net

Chromatographic Separation: Reversed-phase HPLC is typically used to separate this compound from any remaining matrix components before it enters the mass spectrometer. A C18 column is a common choice, with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol). ajol.info

Mass Spectrometric Detection: Tandem mass spectrometry is employed for detection, often in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion of this compound is selected and fragmented, and a resulting unique product ion is monitored. This process provides exceptional selectivity and sensitivity for quantification. semanticscholar.org

While LC-MS/MS is often preferred for its sensitivity, HPLC with ultraviolet (UV) or other detectors can also be developed for quantitative analysis, particularly for higher concentration samples. researchgate.net The development process involves several key steps: thermofisher.com

Column Selection: Choosing an appropriate stationary phase (e.g., C18, C8) and column dimensions to achieve optimal separation.

Mobile Phase Optimization: Systematically adjusting the composition and pH of the mobile phase to ensure good peak shape and resolution of this compound from endogenous compounds. scielo.br

Detector Wavelength Selection: If using a UV detector, the wavelength is set to the absorbance maximum of this compound to ensure the highest sensitivity.

System Suitability: Establishing criteria for parameters like peak resolution, tailing factor, and theoretical plates to ensure the system performs consistently. scielo.br

Bioanalytical Method Validation for Preclinical Studies

Before a bioanalytical method can be used to support preclinical studies, it must undergo formal validation to ensure it is reliable and fit for its intended purpose. ofnisystems.comfda.gov This process is guided by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eunalam.ca Key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govNo significant interfering peaks at the retention time of the analyte or internal standard.
Accuracy The closeness of the measured concentration to the true nominal value.Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements of the same sample, expressed as the coefficient of variation (CV).CV should not exceed 15% (20% at the LLOQ).
Calibration Curve Demonstrates the relationship between the instrumental response and the known concentration of the analyte over a specific range.A minimum of six non-zero standards; correlation coefficient (r²) should be consistently ≥0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govAnalyte response should be at least 5 times the blank response; accuracy within 20% and precision ≤20%.
Stability Evaluation of the analyte's chemical stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, long-term storage). nih.govMean concentration of stability samples should be within ±15% of the nominal concentration.
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting components in the matrix. nih.govThe CV of the IS-normalized matrix factor should be ≤15% across different lots of matrix.

Table 1: Key parameters for bioanalytical method validation in preclinical studies.

In Vitro Drug Susceptibility Assays (e.g., HRP2 ELISA)

In vitro susceptibility assays are essential for determining a drug's intrinsic potency against a pathogen. For anti-malarial compounds like this compound, a common method is the histidine-rich protein 2 (HRP2) enzyme-linked immunosorbent assay (ELISA). nih.govd-nb.info This assay measures the growth of Plasmodium falciparum parasites in culture by quantifying the amount of HRP2, a protein they secrete.

A study assessing this compound's activity against P. falciparum isolates from Gabon utilized an HRP2 ELISA with an extended 6-day incubation period to account for the delayed-death mechanism of action characteristic of lincosamide antibiotics. nih.gov The results demonstrated that this compound is significantly more potent than the comparator drugs clindamycin (B1669177) and doxycycline. nih.gov

CompoundIsomerMedian 50% Inhibitory Concentration (IC₅₀) [nM]
This compound cis3.2
This compound trans2.6
Clindamycin N/A12
Doxycycline N/A720

Table 2: In vitro activity of this compound and comparator drugs against P. falciparum isolates as determined by HRP2 ELISA. nih.gov

The high sensitivity of the HRP2 assay allows for the testing of fresh clinical isolates without needing to adapt them to culture, providing a more accurate reflection of field parasite susceptibility. nih.govdoaj.org

Techniques for Studying Drug-Target Interactions at a Molecular Level

Understanding how a drug binds to its molecular target is crucial for rational drug design and for elucidating its mechanism of action. This compound, as a lincosamide, is known to target the 50S ribosomal subunit, inhibiting protein synthesis. Several advanced techniques can be employed to study this interaction in molecular detail.

Affinity Selection Mass Spectrometry (AS-MS): This technique can identify and characterize the binding of small molecules to protein or RNA targets from a complex mixture. nih.gov It involves incubating the target (e.g., the ribosome) with the drug, separating the resulting drug-target complex, and analyzing the bound small molecule by mass spectrometry.

Fluorescence-Based Assays: These methods use fluorescent probes to monitor the binding event. For example, a fluorescently labeled this compound analogue could be used to measure its binding affinity to the ribosome through changes in fluorescence polarization or intensity. nih.gov

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can model the interaction between the drug and its target at an atomic level. nih.gov These simulations provide insights into the binding pose, the key interacting amino acid or nucleotide residues, and the thermodynamic forces driving the interaction.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can determine the high-resolution three-dimensional structure of the drug bound to its target. This information provides a definitive picture of the binding site and the specific molecular interactions that are critical for the drug's activity.

Future Research Directions and Unresolved Questions

Novel Target Identification and Validation for Mirincamycin-like Compounds

While the primary mechanism of action for lincosamides—inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit—is well-established, the potential for secondary or alternative targets remains an area ripe for exploration. nih.gov Identifying novel targets could lead to the development of new derivatives with enhanced potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

Modern bioinformatic and proteomic approaches are powerful tools for identifying potential new drug targets. nih.gov Techniques like subtractive proteomics can pinpoint proteins that are essential for a pathogen's survival but are absent in the host, minimizing potential toxicity. nih.gov Network pharmacology can then be used to analyze the complex interactions of these potential targets within the pathogen's cellular pathways, helping to predict the downstream effects of their inhibition. mdpi.com For this compound-like compounds, research could focus on identifying virulence factors or essential enzymes in pathogenic bacteria that could serve as secondary targets. nih.gov

Once a potential novel target is identified, rigorous validation is essential. This multi-step process typically involves:

Genetic Validation: Demonstrating that the inactivation or downregulation of the target gene inhibits bacterial growth or virulence.

Chemical Validation: Showing that a small molecule inhibitor of the target protein replicates the effects of genetic inactivation.

Structural Biology: Elucidating the three-dimensional structure of the target protein, often in complex with an inhibitor, to guide the rational design of more potent and specific compounds. embopress.org

Strategy Description Potential Application for this compound Research
Subtractive Proteomics Comparative analysis of host and pathogen proteomes to identify essential pathogen-specific proteins. nih.govIdentification of novel, non-ribosomal targets in key pathogens that are susceptible to lincosamides.
Chemoproteomics Using chemical probes to identify the direct binding partners of a drug within the cell. researchgate.netConfirming ribosomal binding and identifying potential off-target interactions of this compound in pathogenic bacteria.
Virulence Factor Screening High-throughput screening to identify compounds that inhibit the expression or function of bacterial virulence factors. mdpi.comInvestigating if this compound or its derivatives can modulate virulence in addition to inhibiting growth.
In Vitro Evolution & Genome Analysis Generating drug-resistant mutants in the lab and sequencing their genomes to identify mutations that confer resistance, thereby pointing to the drug's target. researchgate.netValidating the ribosomal target and uncovering potential secondary targets or resistance pathways.

Exploration of Broader Spectrum Anti-Infective Applications (Preclinical)

Lincosamides, including this compound, are primarily effective against Gram-positive bacteria and anaerobic Gram-negative bacteria. nih.govnih.gov A significant research goal is to expand this spectrum to include aerobic Gram-negative pathogens, which are responsible for a large burden of multi-drug resistant infections. The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics, and this is a key hurdle to overcome.

Preclinical strategies to broaden this compound's spectrum could involve:

Chemical Modification: Creating new derivatives of this compound with altered physicochemical properties that enhance their ability to penetrate the Gram-negative outer membrane. embopress.org

Combination Therapy: Pairing this compound with a second agent, such as a membrane permeabilizer or an efflux pump inhibitor, that facilitates its entry into Gram-negative cells and circumvents resistance mechanisms. nih.gov

Investigating Masked Activity: Some antibiotics have a wider spectrum of activity than initially believed, but this is masked by naturally occurring resistance in many species. nih.gov Research could investigate whether specific mutations in the ribosomal target of certain Gram-negative bacteria could render them susceptible to this compound. nih.gov

Beyond bacteria, the anti-protozoal activity of lincosamides is another area for preclinical exploration. Clindamycin (B1669177) is used to treat infections caused by protozoa like Toxoplasma gondii and Plasmodium falciparum. mdpi.com Further studies could assess the efficacy of this compound and novel derivatives against a wider range of parasitic protozoa.

Approach Rationale Preclinical Research Focus
Medicinal Chemistry Modifying the this compound scaffold to improve penetration through the Gram-negative bacterial outer membrane.Synthesis and screening of novel this compound analogs against a panel of Gram-negative pathogens.
Synergy Studies Combining this compound with agents that disrupt Gram-negative defenses (e.g., efflux pump inhibitors, outer membrane permeabilizers). nih.govIn vitro checkerboard assays and in vivo combination studies in animal models of Gram-negative infection.
Target Modification Analysis Identifying if specific, non-wild-type ribosomal structures in certain pathogens could be susceptible to this compound. nih.govScreening this compound against diverse bacterial strains, including clinical isolates with known resistance profiles.
Anti-Parasitic Screening Leveraging the known anti-protozoal activity of clindamycin to explore the potential of this compound. mdpi.comIn vitro and in vivo testing of this compound against a panel of pathogenic protozoa.

Development of New Animal Models for Specific Research Questions

Animal models are indispensable for preclinical research, bridging the gap between in vitro discoveries and human clinical trials. mdpi.com While standard models like the murine thigh infection model are useful for assessing basic efficacy, there is a need for more sophisticated and specialized animal models to answer specific questions about this compound's activity. nih.govamr.solutions

The development of new models could focus on:

Biofilm Infections: Many chronic infections are caused by bacteria growing in biofilms, which are notoriously resistant to antibiotics. Animal models of biofilm-associated infections (e.g., implant, wound, or lung infections) would be critical for evaluating this compound's ability to penetrate and eradicate biofilms.

Inducible Resistance: A key clinical concern with lincosamides is inducible resistance, where bacteria initially appear susceptible but become resistant during therapy. nih.govplos.orgasm.org Animal models that can accurately replicate this phenomenon are needed to test strategies for preventing or overcoming it. nih.gov

Pharmacokinetics/Pharmacodynamics (PK/PD) in Specific Tissues: Developing models that allow for detailed PK/PD analysis in specific tissues, such as bone or the central nervous system, would help in optimizing dosing strategies for deep-seated infections. Larger animal models, while more complex, can often better mimic human pharmacokinetics. amr.solutions

Model Type Research Question Key Features and Endpoints
Chronic Implant-Associated Biofilm Model Can this compound effectively treat infections on prosthetic devices?Surgical implantation of a foreign body (e.g., catheter, orthopedic pin) followed by infection; endpoints include bacterial load on the implant and surrounding tissue, and histological analysis.
Inducible Resistance Murine Model What is the in vivo significance of inducible clindamycin resistance and can new derivatives overcome it? nih.govInfection with bacterial strains known to possess inducible resistance genes (erm); endpoints include initial bacterial killing followed by potential regrowth, and comparison of constitutively resistant, inducibly resistant, and susceptible strains. nih.gov
Rabbit Osteomyelitis Model Does this compound achieve therapeutic concentrations in bone and is it effective for treating bone infections?Localized infection created in a long bone (e.g., tibia); endpoints include bacterial counts in bone tissue, imaging (X-ray, MRI), and drug concentration measurements in bone and plasma.
Humanized Mouse Models How does the human immune system interact with this compound treatment during an infection?Immunodeficient mice engrafted with human immune cells or tissues; allows for the study of host-pathogen-drug interactions in a more clinically relevant context. nih.gov

Strategies for Overcoming Existing Preclinical Limitations

The path from a promising preclinical compound to an approved drug is fraught with challenges, and many candidates fail due to unforeseen limitations. nih.gov Proactively addressing these potential hurdles is key to the successful development of new this compound-like compounds.

Key preclinical limitations and strategies to overcome them include:

Poor Predictive Value of Models: Standard preclinical models often fail to capture the complexity of human disease, leading to failures in clinical trials. nih.gov Strategies to mitigate this include the use of more advanced animal models (as described above) and establishing a stronger correlation between preclinical endpoints and clinical outcomes.

Toxicity and Off-Target Effects: Ensuring the safety of a new compound is paramount. Early and comprehensive toxicology screening using in vitro cell models and in vivo animal studies is essential. researchgate.net Should toxicity arise, medicinal chemistry efforts can be directed toward modifying the compound to reduce off-target effects while retaining efficacy.

Drug Delivery and Formulation: For an antibiotic to be effective, it must reach the site of infection at a sufficient concentration. Preclinical development must include robust formulation studies to ensure adequate bioavailability and stability. Novel drug delivery systems, such as nanoparticles, could be explored to enhance tissue penetration and protect the drug from degradation. nih.gov

Preclinical Limitation Mitigation Strategy Example Application for this compound
Development of In-Therapy Resistance Use of combination therapies; development of derivatives less prone to resistance. nih.govnih.govCombining this compound with an antibiotic from a different class to treat infections caused by bacteria with a high potential for inducible resistance.
Poor Pharmacokinetic Profile Chemical modification to improve absorption, distribution, metabolism, and excretion (ADME) properties. embopress.orgCreating this compound prodrugs to enhance oral bioavailability or reduce clearance rates.
Lack of In Vivo Efficacy Despite In Vitro Potency Use of infection models that more closely mimic the human disease state; investigation of drug distribution to the site of infection. nih.govTesting this compound in a chronic wound biofilm model rather than relying solely on planktonic MIC data.
High Cost and Low Throughput of Animal Studies Initial screening and optimization using simpler, lower-cost models (e.g., insect larvae like Galleria mellonella) before moving to more complex mammalian models.Rapidly screen a library of new this compound derivatives for in vivo efficacy in an insect model to prioritize candidates for murine studies.

Integration of Omics Technologies in this compound Research

The suite of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented, systems-level view of how a drug affects a pathogen. nih.govnih.gov Integrating these technologies into this compound research can provide deep insights into its mechanism of action, identify resistance pathways, and uncover novel biomarkers of drug efficacy. frontiersin.orgmdpi.com

Proteomics: This involves the large-scale study of proteins. nih.gov By comparing the proteome of bacteria treated with this compound to untreated bacteria, researchers can identify which proteins and pathways are affected by the drug. researchgate.netfrontiersin.org This can confirm the inhibition of protein synthesis and may reveal unexpected, off-target effects or stress responses. nih.gov

Metabolomics: This is the comprehensive analysis of small molecules (metabolites) within a biological system. mdpi.com Metabolomic profiling can create a "fingerprint" of the metabolic state of bacteria, revealing how this compound disrupts key metabolic pathways necessary for survival. nih.govnih.gov This approach can help to understand the downstream consequences of protein synthesis inhibition.

Transcriptomics (RNA-Seq): This technique analyzes the complete set of RNA transcripts in a cell, providing a snapshot of gene expression. It can reveal how bacteria attempt to counteract the effects of this compound by upregulating or downregulating specific genes, such as those encoding efflux pumps or drug-modifying enzymes.

Pan-Omics: The true power of these technologies is realized when they are integrated. mdpi.com A pan-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of the drug-pathogen interaction. This holistic view can reveal complex regulatory networks involved in drug response and resistance, guiding the development of more effective and robust antibiotics. nih.govmdpi.com

Omics Technology Application in this compound Research Data Generated Key Research Questions Answered
Proteomics nih.govfrontiersin.orgQuantify changes in bacterial protein expression upon exposure to this compound.Relative abundance of thousands of proteins.What are the primary and secondary cellular responses to this compound? Are stress-response pathways activated?
Metabolomics mdpi.comnih.govProfile the changes in the bacterial metabolome after treatment.Levels of hundreds to thousands of metabolites (e.g., amino acids, lipids, nucleotides).How does inhibition of protein synthesis disrupt cellular metabolism? Are there metabolic vulnerabilities that can be exploited?
Transcriptomics Measure changes in gene expression in response to the drug.RNA sequencing data showing up- or down-regulation of all genes.How do bacteria genetically adapt to this compound stress? Are resistance genes (e.g., efflux pumps) upregulated?
Genomics Sequence the genomes of this compound-resistant strains.Complete genome sequences, identification of mutations, insertions, or deletions.What genetic mutations are responsible for conferring resistance to this compound?

Q & A

Q. Step 2: Validate with multiple strains/isolates

  • Include drug-resistant strains (e.g., K1 for chloroquine resistance) to assess cross-resistance.
  • Example: K1 isolates showed IC50 = 651.93 nM for Chloroquine-Mirincamycin vs. 28.27 nM in 3D7 .

Q. Step 3: Statistical rigor

  • Report mean ± SD/SE for replicates (e.g., n = 3–9 per group).
  • Use ANOVA or non-parametric tests for cross-strain comparisons .

Pitfall avoidance: Ensure ΣFIC calculations account for variability in field isolates (e.g., ΣFIC50 = 0.56–1.09 for Tafenoquine combinations) .

Basic: What frameworks guide the formulation of research questions for this compound studies?

Answer:
Adopt structured frameworks to ensure feasibility and relevance:

  • PICO : Define Population (e.g., Plasmodium strains), Intervention (this compound ± partner drugs), Comparison (monotherapy vs. combination), Outcome (IC50, ΣFIC).
  • FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Example: “Does this compound synergize with Tafenoquine in chloroquine-resistant strains, and what molecular mechanisms drive this interaction?”

Advanced: How can researchers resolve contradictions in this compound efficacy data across studies?

Answer:
Methodological reconciliation:

  • Strain variability : K1 isolates showed 5× higher IC90 for Tafenoquine-Mirincamycin (5,271.96 nM) vs. 3D7 (2,728.49 nM) . Use mixed-effects models to account for isolate heterogeneity.
  • Dosage calibration : Standardize drug exposure times (e.g., 72 hours for slow-acting drugs).
  • Meta-analysis : Pool data from multiple studies using random-effects models, adjusting for assay differences (e.g., microscopy vs. flow cytometry) .

Reporting standards: Follow journal guidelines (e.g., Pharmaceutical Research) for statistical transparency, including p-values and confidence intervals .

Basic: How should the methods section of a this compound study be structured to ensure reproducibility?

Answer:
Essential components:

  • Parasite culture : Specify medium, hematocrit, and gas conditions (e.g., 5% O2, 5% CO2).
  • Drug preparation : Detail stock solution stability (e.g., DMSO storage at −80°C).
  • Data validation : Include positive/negative controls (e.g., artemisinin for antimalarial activity).

Best practices:

  • Use tables to summarize IC50/IC90 values (Roman numerals, centered titles) .
  • Provide raw data in supplementary files, formatted as .csv or .xlsx .

Example table structure:

CombinationStrain (n)IC50 (nM)ΣFIC50
DHA-MirincamycinAll (n=9)2.120.80

Advanced: What methodologies assess this compound’s impact on drug-resistant Plasmodium strains?

Answer:
Approach 1: Genotypic profiling

  • Sequence pfcrt (chloroquine resistance) or pfkelch13 (artemisinin resistance) in post-treatment isolates.

Q. Approach 2: Phenotypic cross-resistance assays

  • Compare IC50 shifts in resistant vs. sensitive strains. Example: K1 (chloroquine-resistant) showed 23× higher IC50 for Chloroquine-Mirincamycin vs. 3D7 .

Statistical note: Use linear regression to correlate resistance markers with efficacy changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.